ASK1-IN-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAP3K) involved in stress-induced apoptosis and inflammation. [] ASK1-IN-1 acts upstream of ASK1's downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK. [] While the exact origin and classification of ASK1-IN-1 are not specified in the provided abstracts, its primary role in scientific research is as a tool to investigate the biological roles of ASK1.
Ask1-IN-1 is a small molecule inhibitor specifically designed to target the Apoptosis Signal-regulating Kinase 1, commonly referred to as ASK1. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with inflammation and fibrosis, such as non-alcoholic steatohepatitis (NASH) and other liver-related conditions. The compound's ability to inhibit ASK1 activity makes it a candidate for research into treatments that mitigate cell death and inflammatory responses.
Ask1-IN-1 is classified as a kinase inhibitor, specifically targeting the ASK1 protein, which plays a pivotal role in stress signaling pathways that lead to apoptosis and inflammation. The development of Ask1-IN-1 stems from the need for effective therapies that can modulate ASK1 activity in pathological conditions where its overactivation contributes to disease progression.
The synthesis of Ask1-IN-1 involves several key steps that optimize its structure for effective inhibition of ASK1. The synthetic pathway typically includes:
Technical details regarding the specific reagents, solvents, and conditions used in each step are critical for reproducibility and optimization of yield.
The molecular structure of Ask1-IN-1 is characterized by a quinoxaline core, which is crucial for its interaction with the ATP-binding site of ASK1. Detailed structural analysis may include:
Data regarding bond lengths, angles, and torsional conformations are essential for understanding how structural modifications influence biological activity.
Ask1-IN-1 undergoes specific chemical reactions during its synthesis, including:
Technical details include reaction conditions such as temperature, pressure, reaction time, and purification methods (e.g., column chromatography) used to isolate pure Ask1-IN-1.
The mechanism of action of Ask1-IN-1 involves selective inhibition of ASK1 activity. Upon administration:
Data from cellular assays demonstrate that treatment with Ask1-IN-1 results in decreased levels of pro-inflammatory cytokines and reduced cell death in models of liver injury.
The physical properties of Ask1-IN-1 include:
Chemical properties include stability under physiological conditions and reactivity towards biological targets. Stability studies may reveal how long Ask1-IN-1 remains active in biological systems before degradation.
Ask1-IN-1 has significant potential applications in scientific research and therapeutic development:
Research continues to explore its efficacy and safety profiles through various experimental setups, including animal studies and clinical trials.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: